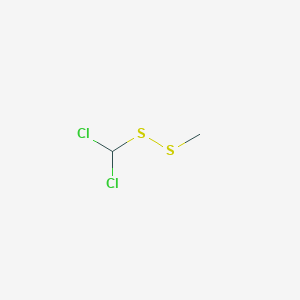
Disulfide, dichloromethyl methyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of disulfides typically involves the oxidation of thiols. For dichloromethyl methyl disulfide, the starting materials are dichloromethyl thiol and methyl thiol. The reaction can be carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or iodine (I₂) under mild conditions .
Industrial Production Methods: Industrial production of disulfides often involves the use of metal-containing catalysts or physical methods for the activation of sulfur substrates. For example, the use of molecular iodine and riboflavin-derived organocatalysts can promote the aerobic oxidation of thiols to disulfides under metal-free conditions .
化学反応の分析
Types of Reactions:
Oxidation: Disulfides can undergo oxidation to form sulfoxides and sulfones.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Disulfides can participate in nucleophilic substitution reactions where the disulfide bond is cleaved, and new bonds are formed with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Thiolate anions (RS⁻)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted disulfides
科学的研究の応用
Chemistry: Disulfide, dichloromethyl methyl, is used in organic synthesis as a reagent for introducing disulfide linkages in molecules. It is also employed in the synthesis of other sulfur-containing compounds .
Biology: In biological research, disulfides play a crucial role in the formation of disulfide bonds in proteins, which are essential for maintaining protein structure and function. Mass spectrometry-based strategies are used to identify disulfide bonds in proteins .
Medicine: Disulfides are investigated for their potential therapeutic applications, including their use as prodrugs that release active thiol-containing drugs upon reduction in the body .
Industry: In the industrial sector, disulfides are used as vulcanizing agents in the rubber industry and as stabilizers in the production of polymers .
作用機序
The mechanism of action of disulfide, dichloromethyl methyl, involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds are formed through the oxidation of thiol groups in cysteine residues, leading to the stabilization of protein structures. The reduction of disulfide bonds back to thiols is mediated by reducing agents such as glutathione .
類似化合物との比較
Dimethyl disulfide (DMDS): Contains two methyl groups attached to the sulfur atoms.
Dichloromethyl disulfide: Contains two dichloromethyl groups attached to the sulfur atoms.
Methyl disulfide: Contains two methyl groups attached to the sulfur atoms.
Uniqueness: Disulfide, dichloromethyl methyl, is unique due to the presence of both dichloromethyl and methyl groups, which impart distinct chemical properties and reactivity compared to other disulfides. This compound’s ability to participate in various chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes .
特性
CAS番号 |
61079-15-0 |
|---|---|
分子式 |
C2H4Cl2S2 |
分子量 |
163.1 g/mol |
IUPAC名 |
dichloro-(methyldisulfanyl)methane |
InChI |
InChI=1S/C2H4Cl2S2/c1-5-6-2(3)4/h2H,1H3 |
InChIキー |
GNOFUEROCTWYCT-UHFFFAOYSA-N |
正規SMILES |
CSSC(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


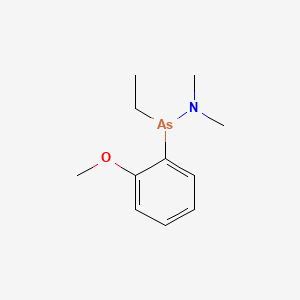

![Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14593159.png)
![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)
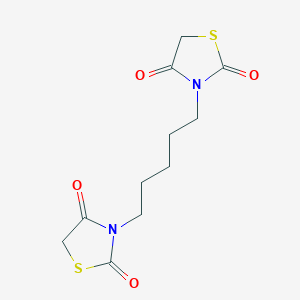
![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)
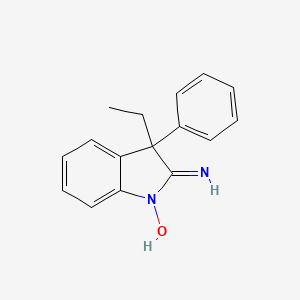
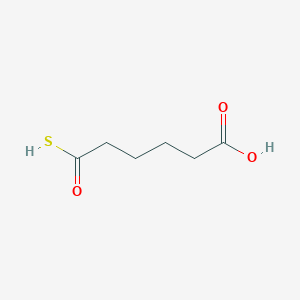

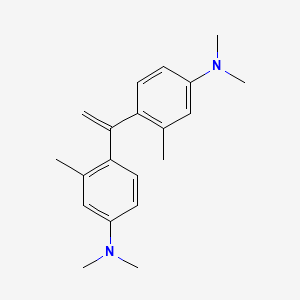
![2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14593187.png)
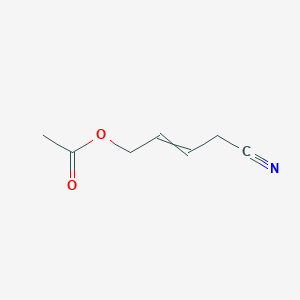
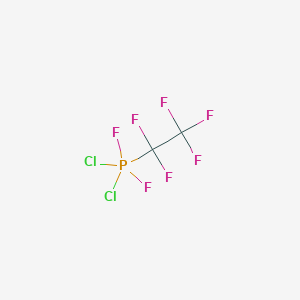
![N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide](/img/structure/B14593197.png)
